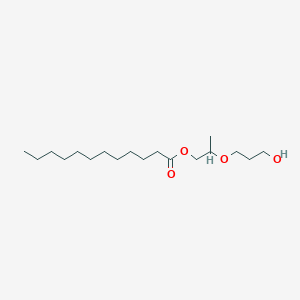
2-(3-Hydroxypropoxy)propyl dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxypropoxy)propyl dodecanoate is an organic compound that belongs to the class of esters. It is formed by the esterification of dodecanoic acid (also known as lauric acid) with 2-(3-hydroxypropoxy)propanol. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypropoxy)propyl dodecanoate can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide. In this case, the alkoxide is derived from 2-(3-hydroxypropoxy)propanol, and the alkyl halide is dodecanoyl chloride. The reaction is typically carried out in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to generate the alkoxide .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction is carried out in a reactor where dodecanoic acid and 2-(3-hydroxypropoxy)propanol are mixed in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Hydroxypropoxy)propyl dodecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Dodecanoic acid and 2-(3-hydroxypropoxy)propanol.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxypropoxy)propyl dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 2-(3-Hydroxypropoxy)propyl dodecanoate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with and stabilize emulsions. The hydroxyl group and ester linkage play crucial roles in its amphiphilic behavior, enabling it to interact with both hydrophilic and hydrophobic molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxypropyl dodecanoate: Similar in structure but lacks the additional hydroxypropoxy group.
Sodium (3-dodecanoyloxy-2-hydroxy-propyl) succinate: Another ester derivative with similar surfactant properties.
2-Hydroxy-3-(octanoyloxy)propyl decanoate: Similar ester compound with different fatty acid chain length.
Uniqueness
2-(3-Hydroxypropoxy)propyl dodecanoate is unique due to its specific structure, which imparts distinct surfactant properties. The presence of both hydroxyl and ester groups allows for versatile interactions in various chemical and biological systems, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
114440-22-1 |
|---|---|
Molekularformel |
C18H36O4 |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
2-(3-hydroxypropoxy)propyl dodecanoate |
InChI |
InChI=1S/C18H36O4/c1-3-4-5-6-7-8-9-10-11-13-18(20)22-16-17(2)21-15-12-14-19/h17,19H,3-16H2,1-2H3 |
InChI-Schlüssel |
BOKVQBLXJNEEJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC(C)OCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


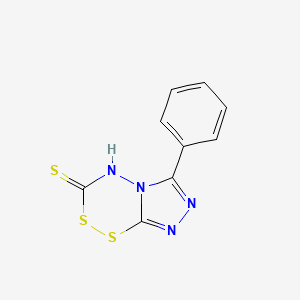
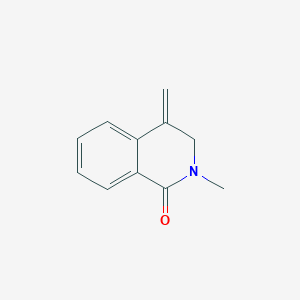

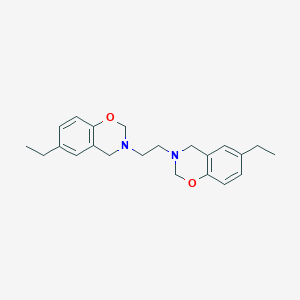
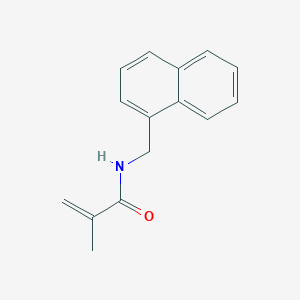
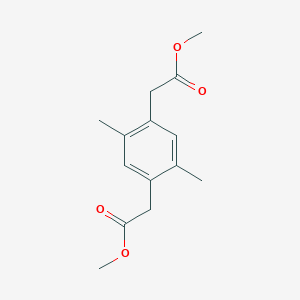
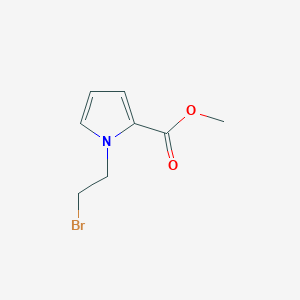
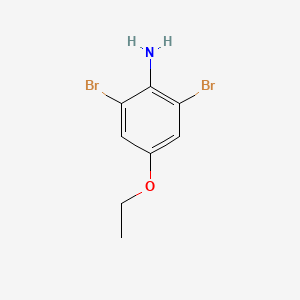
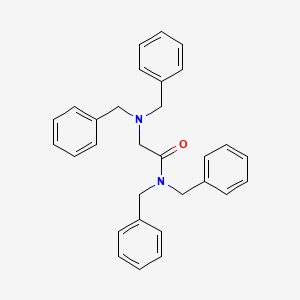
![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)
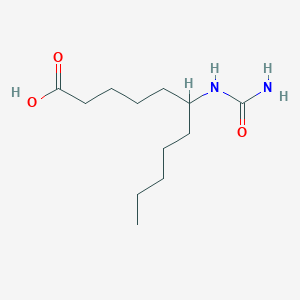
![N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide](/img/structure/B14289391.png)
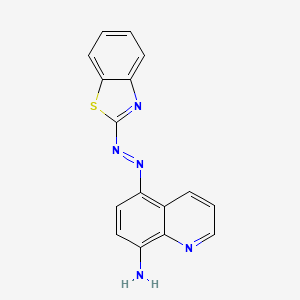
![4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B14289400.png)
